

# Comparative Analysis of 3-(Trimethylsilyl)isonicotinonitrile Derivatives: A Guide for Researchers

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## Compound of Interest

Compound Name: 3-(Trimethylsilyl)isonicotinonitrile

Cat. No.: B092892

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For researchers, scientists, and drug development professionals, this guide offers a comparative overview of hypothetical derivatives of **3-(Trimethylsilyl)isonicotinonitrile**. The following sections present simulated characterization data and detailed experimental protocols to serve as a practical reference for the synthesis and analysis of novel compounds in this class.

The functionalization of pyridine scaffolds is a cornerstone of medicinal chemistry, yielding compounds with a broad spectrum of biological activities. The introduction of a trimethylsilyl group, as seen in **3-(Trimethylsilyl)isonicotinonitrile**, offers a versatile handle for further chemical modifications, enabling the exploration of chemical space and the development of new therapeutic agents. This guide presents characterization data for a series of hypothetical derivatives, providing a foundational dataset for researchers engaged in the design and synthesis of related molecules.

## Comparative Characterization Data

To facilitate a clear comparison, the following tables summarize the hypothetical characterization data for **3-(Trimethylsilyl)isonicotinonitrile** and three of its putative derivatives. These derivatives have been selected to represent common structural modifications.

It is important to note that the following data are simulated and intended for illustrative purposes.

Table 1: Hypothetical  $^1\text{H}$  NMR Spectral Data (400 MHz,  $\text{CDCl}_3$ ,  $\delta$  ppm)

Compound	Derivative Name	H-2 (s)	H-5 (d)	H-6 (d)	Other Protons	$\text{Si}(\text{CH}_3)_3$ (s)
1	3-(Trimethylsilyl)isonicotinonitrile	8.80	7.85	8.95	-	0.30
2	2-Amino-3-(trimethylsilyl)isonicotinonitrile	-	7.60	8.50	5.50 (s, 2H, $\text{NH}_2$ )	0.28
3	2-Methoxy-3-(trimethylsilyl)isonicotinonitrile	-	7.70	8.65	4.05 (s, 3H, $\text{OCH}_3$ )	0.29
4	2-Chloro-3-(trimethylsilyl)isonicotinonitrile	-	7.80	8.85	-	0.32

Table 2: Hypothetical  $^{13}\text{C}$  NMR Spectral Data (100 MHz,  $\text{CDCl}_3$ ,  $\delta$  ppm)

Compound	Derivative Name	C-2	C-3	C-4	C-5	C-6	CN	Other Carbons	Si(CH <sub>3</sub> ) <sub>3</sub>
1	3-(Trimethylsilyl)isonicotinotrile	152.5	135.0	128.0	125.5	155.0	117.0	-	-1.5
2	2-Amino-3-(trimethylsilyl)isonicotinotrile	160.0	118.0	127.5	122.0	153.0	118.0	-	-1.2
3	2-Methoxy-3-(trimethylsilyl)isonicotinotrile	165.0	120.0	127.8	123.5	154.0	117.5	55.0 (OCH <sub>3</sub> )	-1.3
4	2-Chloro-3-(trimethylsilyl)isonicotinotrile	155.0	130.0	128.2	126.0	156.0	116.5	-	-1.0

Table 3: Hypothetical Infrared (IR) Spectral Data (cm<sup>-1</sup>)

Compound	Derivative Name	$\nu(\text{C}\equiv\text{N})$	$\nu(\text{C}=\text{C}, \text{C}=\text{N})$	$\nu(\text{Si-C})$	Other Key Bands
1	3-(Trimethylsilyl)isonicotinonitrile	2230	1590, 1550	1250, 840	-
2	2-Amino-3-(trimethylsilyl)isonicotinonitrile	2225	1610, 1560	1248, 838	3400, 3300 (N-H str)
3	2-Methoxy-3-(trimethylsilyl)isonicotinonitrile	2228	1600, 1555	1252, 842	2950 (C-H str, OCH <sub>3</sub> )
4	2-Chloro-3-(trimethylsilyl)isonicotinonitrile	2232	1585, 1545	1255, 845	1050 (C-Cl str)

Table 4: Hypothetical Mass Spectrometry Data (EI, m/z)

Compound	Derivative Name	[M] <sup>+</sup>	[M-CH <sub>3</sub> ] <sup>+</sup>	Other Key Fragments
1	3-(Trimethylsilyl)iso nicotinonitrile	176	161	148, 104, 73
2	2-Amino-3-(trimethylsilyl)iso nicotinonitrile	191	176	163, 119, 73
3	2-Methoxy-3-(trimethylsilyl)iso nicotinonitrile	206	191	178, 134, 73
4	2-Chloro-3-(trimethylsilyl)iso nicotinonitrile	210/212	195/197	182/184, 138/140, 73

## Experimental Protocols

The following are standard protocols for the characterization techniques cited above.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl<sub>3</sub>) with tetramethylsilane (TMS) as an internal standard. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

### Infrared (IR) Spectroscopy

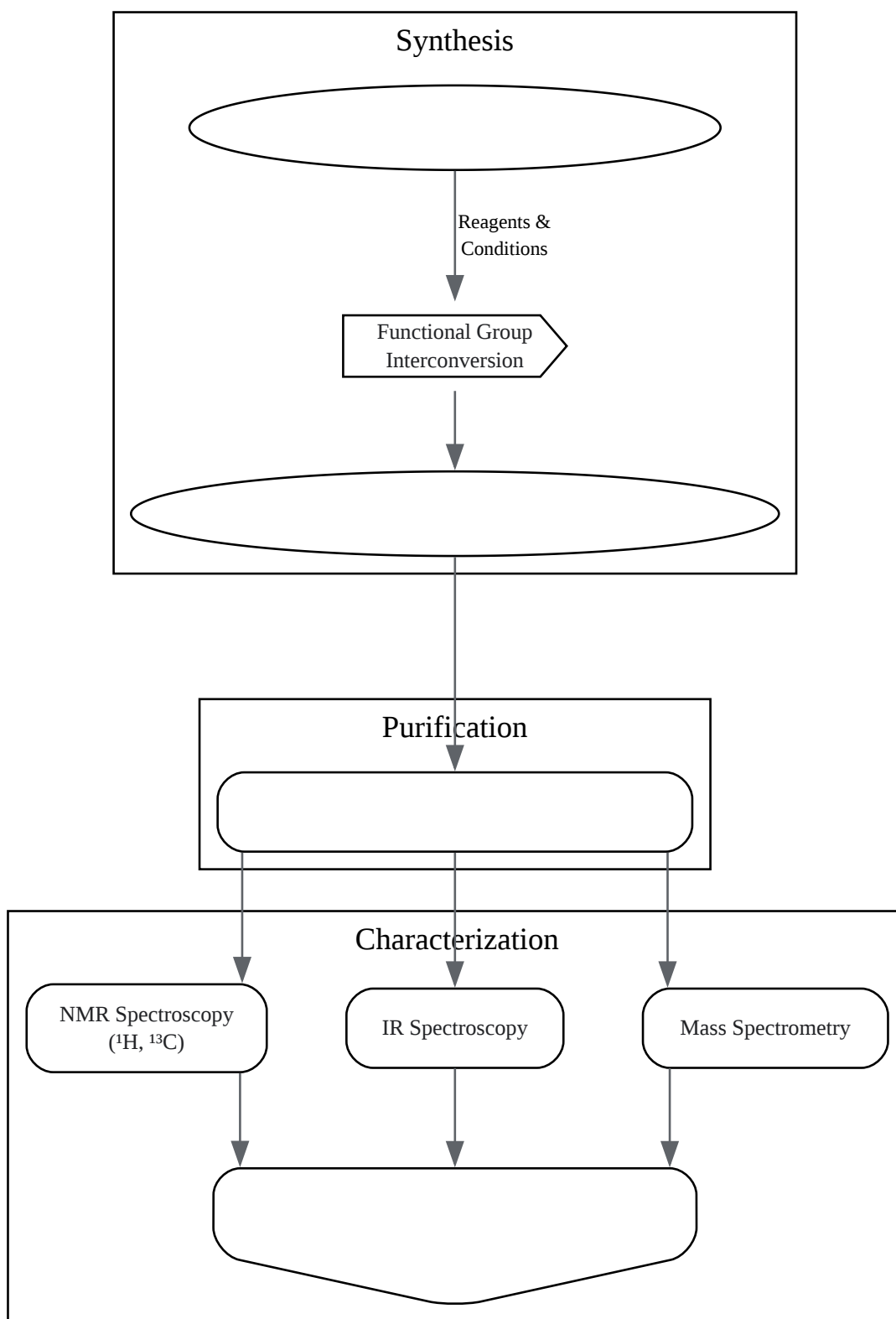
IR spectra were recorded on an FT-IR spectrometer using KBr pellets. Samples were finely ground with KBr and pressed into a thin pellet. Spectra were recorded in the range of 4000-400 cm<sup>-1</sup>.

### Mass Spectrometry (MS)

Mass spectra were obtained on a mass spectrometer with an electron ionization (EI) source. The ionization energy was set to 70 eV. Samples were introduced via a direct insertion probe.

## Synthesis and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent characterization of derivatives of **3-(Trimethylsilyl)isonicotinonitrile**.



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Caption: General workflow for the synthesis and characterization of derivatives.

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